molecular formula C12H14FNO3 B1388760 methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate CAS No. 1217734-27-4

methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate

Cat. No. B1388760
CAS RN: 1217734-27-4
M. Wt: 239.24 g/mol
InChI Key: YGSRMXVYSVSFBR-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate, also known as MFP-2-COOH, is a synthetic compound that is commonly used in scientific research as a tool for probing the structure and function of proteins and other biomolecules. It is a versatile molecule that can be used to study the effects of small molecules on biological systems, as well as to probe the binding sites of proteins. MFP-2-COOH has been used in a variety of research applications, including drug discovery, protein engineering, and biophysical studies.

Scientific Research Applications

Methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate has been used in a variety of research applications, including drug discovery, protein engineering, and biophysical studies. It has been used to study the effects of small molecules on biological systems, as well as to probe the binding sites of proteins. In addition, it has been used to study the structure and function of proteins and other biomolecules.

Mechanism Of Action

The mechanism of action of methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate is not well understood. However, it is believed to interact with proteins and other biomolecules through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate has been used to study the effects of small molecules on biological systems. In particular, it has been used to study the effects of small molecules on protein function and structure. It has also been used to study the effects of small molecules on cell signaling pathways and gene expression.

Advantages And Limitations For Lab Experiments

Methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate is a versatile molecule that can be used in a variety of research applications. One of the main advantages of using methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate is that it is relatively easy to synthesize and can be used in a variety of lab experiments. However, one of the main limitations is that it is not as widely available as other compounds, and it can be expensive to purchase.

Future Directions

Methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate has been used in a variety of research applications, and there are a number of potential future directions for its use. These include further research into its mechanism of action, as well as its potential applications in drug discovery, protein engineering, and biophysical studies. In addition, further research into its biochemical and physiological effects could lead to new insights into the effects of small molecules on biological systems. Finally, further research into the synthesis of methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate could lead to more cost-effective methods of production.

properties

IUPAC Name

methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRMXVYSVSFBR-HTLJXXAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate
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methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate
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methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate
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methyl (2S)-4-(2-fluorophenoxy)pyrrolidine-2-carboxylate

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